molecular formula C9H14ClN3O3S B3042580 4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine CAS No. 647825-36-3

4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine

Cat. No.: B3042580
CAS No.: 647825-36-3
M. Wt: 279.74 g/mol
InChI Key: MNFRXXGOMFQWNH-UHFFFAOYSA-N
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Description

4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine is a sulfonamide derivative combining a pyrazole core substituted with chlorine and methyl groups, linked via a sulfonyl bridge to a morpholine ring. The sulfonyl group enhances stability and facilitates interactions with biological targets, while the pyrazole and morpholine moieties contribute to solubility and electronic modulation.

Properties

IUPAC Name

4-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O3S/c1-7-8(9(10)12(2)11-7)17(14,15)13-3-5-16-6-4-13/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFRXXGOMFQWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N2CCOCC2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the chlorination of 1,3-dimethyl-5-pyrazolone to obtain 5-chloro-1,3-dimethylpyrazole . This intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group. Finally, the morpholine ring is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme activity or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrazole ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-linked heterocycles. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Substituents Key Properties/Applications
4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine Pyrazole + Morpholine via sulfonyl 5-Cl, 1,3-dimethyl (pyrazole) Hypothesized antimicrobial activity; uncharacterized crystallography
4-(Phenyl sulfonyl)morpholine Benzene + Morpholine via sulfonyl Phenyl group (no halogen/methyl) Synthesized via Schiff base route; tested against ESBL E. coli (moderate activity)
Sulfamethoxazole (SMX) Pyrimidine + Benzene via sulfonyl 3,4-dimethyl-5-isoxazolyl Clinically used sulfonamide antibiotic; inhibits dihydropteroate synthase
Celecoxib Pyrazole + Benzene via sulfonyl 4-(4-Methylphenyl) COX-2 inhibitor; anti-inflammatory drug

Key Differences:

Substituent Effects : The chlorine and methyl groups on the pyrazole ring in the target compound may enhance steric hindrance and electron-withdrawing effects compared to phenyl-substituted analogues like 4-(Phenyl sulfonyl)morpholine. This could influence binding to bacterial targets (e.g., ESBL enzymes) .

Biological Activity: While 4-(Phenyl sulfonyl)morpholine exhibits in vitro antibacterial effects against ESBL E. coli, the target compound’s activity remains unverified.

Synthesis Routes : The target compound’s synthesis likely involves sulfonylation of 5-chloro-1,3-dimethylpyrazole followed by coupling with morpholine, contrasting with the Schiff base route used for phenyl analogues .

Research Findings and Data Gaps:

  • Crystallographic Data: No crystallographic studies are reported for the target compound. Tools like SHELXL (used for small-molecule refinement) or ORTEP-3 (for graphical representation) could elucidate its 3D structure .
  • Antimicrobial Potential: Structural parallels to sulfamethoxazole suggest possible dihydropteroate synthase inhibition, but empirical validation is absent.
  • Chirality and Polarity : The sulfonyl group may introduce polarity, while the asymmetric centers in morpholine could influence enantiomer-specific activity. Flack’s parameter (used in enantiomorph-polarity estimation) might resolve such stereochemical ambiguities .

Notes

  • Crystallography Tools : SHELXL remains the gold standard for small-molecule refinement, while ORTEP-3 aids in visualizing thermal ellipsoids .
  • Stereochemical Analysis : Flack’s x parameter is recommended over Rogers’ η for robust enantiomorph-polarity determination in near-centrosymmetric structures .

Biological Activity

4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₆H₁₉Cl₂N₃O₃S
  • Molecular Weight : 396.36 g/mol
  • CAS Number : 72549102

The presence of the pyrazole moiety is significant for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant inhibition against various pathogens. For instance, derivatives in similar studies showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundPathogenMIC (µg/mL)
4aS. aureus0.22
5aS. epidermidis0.25

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. In vitro studies indicate that compounds related to 4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The IC₅₀ values were found to be as low as 3.79 µM for certain derivatives .
Cell LineIC₅₀ (µM)Compound
MCF73.794a
SF-26812.505b
NCI-H46042.306c

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole derivatives have shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines.

The biological activity of 4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine can be attributed to its ability to interfere with specific biochemical pathways:

  • Inhibition of Enzymes : Compounds may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
  • Modulation of Cell Signaling : The compound may affect pathways involved in cell proliferation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine
Reactant of Route 2
Reactant of Route 2
4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine

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